1-(Azetidin-3-yl)ethanol - 1507300-88-0

1-(Azetidin-3-yl)ethanol

Catalog Number: EVT-1812906
CAS Number: 1507300-88-0
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, a study describes the synthesis of [3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5), a radioligand with high affinity for GluN2B-containing NMDA receptors. []

Another study focuses on the synthesis of 3-(4-(2-(arylamino)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitriles, a series of potent and water-soluble JAK inhibitors, utilizing an azetidin-3-amino bridging scaffold. [] These examples highlight the versatility of 1-(Azetidin-3-yl)ethanol as a building block in organic synthesis.

Chemical Reactions Analysis

Several papers illustrate chemical reactions involving 1-(Azetidin-3-yl)ethanol derivatives. For instance, one study describes the unexpected deacetylative synthesis of 3-hydroxy quinoline from the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol. [] Additionally, the rearrangement of dialkyl 2-[1-diphenylmethyl)azetidin- 3-yl]propane-1,3-dioates during saponification was investigated, leading to the formation of a lactone ring. []

Medicinal Chemistry:

  • GluN2B Receptor Ligands: [3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5) demonstrated high affinity and selectivity for GluN2B-containing NMDA receptors, suggesting potential application as a research tool for studying these receptors and their role in neurological processes. []
  • Janus Kinase (JAK) Inhibitors: Derivatives of 1-(Azetidin-3-yl)ethanol, incorporating the azetidin-3-amino bridging scaffold, exhibited potent and water-soluble JAK inhibitory activity, indicating potential for development as topical ocular therapeutics for dry eye disease. [, , , ]
  • Anti-allergic and Antihistaminic Agents: Hydrobromide 2-[4-(41-chlorophenyl)-2-phenyliminothiazol- 3-yl]-ethanol displayed promising anti-allergic and antihistaminic properties in preclinical models, suggesting potential as a therapeutic agent for allergic conditions. []

3-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid

    Compound Description: This compound exhibits polymorphism, meaning it can exist in multiple crystal structures. The research investigates the transition between its polymorphs (1a and 1b) induced by grinding. [] This transition involves changes in molecular conformation and supramolecular synthon formation, influenced by energy barriers and intermolecular interactions. []

Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

    Compound Description: This compound represents a newly functionalized heterocyclic amino acid synthesized via a [3+2] cycloaddition. [] Its structure was confirmed by various spectroscopic techniques, highlighting the inclusion of a selenazole ring. []

3-[3H] 1-(Azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5)

    Compound Description: This compound, [3H]-JNJ- GluN2B-5, is a radioligand selective for GluN2B-containing NMDA receptors. [] Its characterization involved determining its binding kinetics, affinity for sigma receptors, and anatomical distribution in various species. [] [3H]-JNJ- GluN2B-5 displays advantages over the commonly used GluN2B radioligand [3H]-Ro 25-6981 due to its lack of affinity for sigma receptors. []

2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile heminaphthyldisulfonate

    Compound Description: This compound acts as a Janus kinase (JAK) inhibitor and holds potential for treating various autoimmune diseases. [] The synthesis involves reacting two equivalents of Baricitinib base with 1,5-naphthyldisulfonic acid. []

{3-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-azolyl]azetidin-3-yl}-acetonitriles

    Compound Description: This class of compounds represents a group of novel JAK inhibitors with potential applications in treating autoimmune diseases. [] Notably, the variable substituents within this class influence its activity and selectivity towards different JAK isoforms. []

{3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole-1-yl]-1-ethylsulfonyl-azetidine-3-yl}-acetonitrile dichloroacetate

    Compound Description: This compound is a novel JAK inhibitor demonstrating selectivity for JAK3, indicating potential in treating autoimmune disorders. [] Its synthesis involves reacting {3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole-1-yl]-1-ethylsulfonyl-azetidine-3-yl}-acetonitrile with dichloroacetic acid. []

3-(4-(2-(Arylamino)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitriles

    Compound Description: This class of compounds served as a starting point in the development of water-soluble JAK inhibitors for topical ocular administration. [] Structure-activity relationship (SAR) studies revealed their potential as ligand-efficient JAK inhibitors, although in vitro analysis indicated a risk of off-target toxicity. []

    Compound Description: This group of compounds was designed to address the off-target kinase activity observed in the previously mentioned 3-(4-(2-(arylamino)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitriles. [] The incorporation of an azetidin-3-amino bridging scaffold aimed to improve selectivity for JAK-STAT signaling while enhancing aqueous solubility. []

2-[4-(41-Chlorophenyl)-2- phenyliminothiazol-3-yl]-ethanol hydrobromide

    Compound Description: This compound, coded as "6.6", exhibited significant anti-allergic and antihistaminic properties. [] Notably, it demonstrated efficacy in preventing anaphylactic shock in guinea pigs and inhibiting histamine-induced ophthalmic responses. []

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol

    Compound Description: This compound, a racemic secondary alcohol, is a novel structure synthesized through a multistep process involving alkylation and reduction reactions. [] It features a chiral center at the carbon bearing the hydroxyl group. []

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

    Compound Description: This compound, a racemic secondary alcohol, was synthesized through S-alkylation followed by a reduction step. [] It's structurally similar to the previous compound, with a bromine atom replacing the methoxy group. []

[3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol

    Compound Description: This compound features an azetidine ring substituted at the 3-position with a bromomethyl group and a methanol group. [] The crystal structure revealed the azetidine ring adopts a nearly planar conformation. []

N-{[2-(Morpholin-4-yl)- quinoline-3-yl] methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol

    Compound Description: This compound is the product of a condensation reaction between 2-(morpholin-4-yl)quinoline-3-carbaldehyde and 2-[(4-aminopentyl)(ethyl)amino}ethanol, followed by reduction. [] The synthesis allows for variations in substituents at the 6th and 7th positions of the quinoline ring. []

3,3-Diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones

    Compound Description: This class of compounds represents novel azetidin-2-ones synthesized through the reaction of diarylketenes with N-(1-methyl-1H-indol-3-yl)methyleneamines. [] These compounds have been evaluated for their antibacterial, antifungal, and brine shrimp lethality properties. []

1-(3-(2-(1-Benzothiophen-5-yl) ethoxy) propyl) azetidin-3-ol

    Properties

    CAS Number

    1507300-88-0

    Product Name

    1-(Azetidin-3-yl)ethanol

    IUPAC Name

    1-(azetidin-3-yl)ethanol

    Molecular Formula

    C5H11NO

    Molecular Weight

    101.15 g/mol

    InChI

    InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3

    InChI Key

    LNJUGVDXQRKCSZ-UHFFFAOYSA-N

    SMILES

    CC(C1CNC1)O

    Canonical SMILES

    CC(C1CNC1)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.